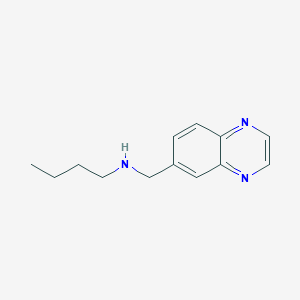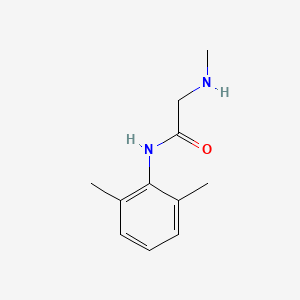![molecular formula C14H26N2O3 B8785337 tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate](/img/structure/B8785337.png)
tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate is a synthetic organic compound characterized by the presence of tert-butyl groups and a tetrahydro-1H-pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate typically involves the following steps:
Formation of the Tetrahydro-1H-pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butyl Groups: The tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl hydroperoxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Tert-butyl hydroperoxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl groups can influence the compound’s reactivity and stability, while the tetrahydro-1H-pyrrole ring can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]pyrrolidine-1-carboxylate: Similar structure but lacks the tetrahydro ring.
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]piperidine-1-carboxylate: Contains a piperidine ring instead of a tetrahydro-1H-pyrrole ring.
Uniqueness
Tert-butyl (2S)-2-[(tert-butylamino)carbonyl]tetrahydro-1H-pyrrole-1-carboxylate is unique due to the presence of both tert-butyl groups and a tetrahydro-1H-pyrrole ring, which confer distinct chemical and biological properties. This combination of structural features can enhance its solubility, stability, and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C14H26N2O3 |
|---|---|
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)15-11(17)10-8-7-9-16(10)12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17)/t10-/m0/s1 |
InChI-Schlüssel |
CVQYDTMTWJMFIX-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]decan-6-ylmethanol](/img/structure/B8785259.png)
![6'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B8785274.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one](/img/structure/B8785277.png)








![4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B8785344.png)
